Phenyl[(thien-2-ylsulfonyl)amino]acetic acid
Description
Phenyl[(thien-2-ylsulfonyl)amino]acetic acid is a sulfonamide derivative of acetic acid featuring a phenyl group attached to the α-carbon and a thiophene-2-sulfonyl moiety as the sulfonamide substituent. This compound’s structure combines the electron-rich thiophene ring with the sulfonamide pharmacophore, which is often associated with biological activity, including antimicrobial and anti-inflammatory effects . Its molecular formula is C₁₂H₁₁NO₄S₂, with a molecular weight of 313.35 g/mol.
Properties
IUPAC Name |
2-phenyl-2-(thiophen-2-ylsulfonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c14-12(15)11(9-5-2-1-3-6-9)13-19(16,17)10-7-4-8-18-10/h1-8,11,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRAXDIFYJBZCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246540 | |
| Record name | α-[(2-Thienylsulfonyl)amino]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1103529-64-1 | |
| Record name | α-[(2-Thienylsulfonyl)amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1103529-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[(2-Thienylsulfonyl)amino]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[(thien-2-ylsulfonyl)amino]acetic acid typically involves the reaction of phenylacetic acid with thien-2-ylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Phenyl[(thien-2-ylsulfonyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The phenyl and thienyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
Phenyl[(thien-2-ylsulfonyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Phenyl[(thien-2-ylsulfonyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogs
The following sulfonamide-based acetic acid derivatives are structurally and functionally relevant for comparison:
Physicochemical Properties
- Acidity : The sulfonamide NH (pKa ~9–10) and carboxylic acid (pKa ~2–3) are critical for solubility and ionization. Thiophene’s electron-donating effects may slightly reduce sulfonamide acidity versus chlorophenyl derivatives .
Biological Activity
Phenyl[(thien-2-ylsulfonyl)amino]acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including antimicrobial, anti-inflammatory, and other therapeutic properties.
Chemical Structure and Properties
This compound features a unique molecular structure that combines a phenyl group with a thien-2-ylsulfonyl moiety and an aminoacetic acid component. This structural configuration is believed to contribute to its diverse biological activities.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets. Research indicates that the compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may affect various cellular signaling pathways, contributing to its potential therapeutic applications.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating moderate to high levels of inhibition.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 9 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
This compound has shown promising results in reducing inflammation. In preclinical models, it was observed to lower levels of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways.
Case Study: In Vivo Anti-inflammatory Effects
In a rat model of adjuvant-induced arthritis, this compound demonstrated significant reductions in joint swelling and pain compared to control groups. The effective dose (ED50) was determined to be approximately 5 mg/kg, indicating its potential as an anti-inflammatory therapeutic agent.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Key Activity | ED50 (mg/kg) |
|---|---|---|
| Phenylacetic acid | Moderate anti-inflammatory | 10 |
| Thien-2-ylsulfonamide | Antimicrobial | 15 |
The combination of the phenyl, thienylsulfonyl, and aminoacetic acid groups in this compound appears to enhance its biological activity compared to these similar compounds.
Future Directions in Research
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Potential studies include:
- Mechanistic Studies : Investigating specific molecular targets and signaling pathways affected by the compound.
- Clinical Trials : Evaluating safety and efficacy in human subjects for conditions such as chronic inflammation and infections.
- Structure-Activity Relationship (SAR) Studies : Modifying the chemical structure to enhance potency and selectivity for specific biological targets.
Q & A
Q. What synthetic routes are commonly used to prepare phenyl[(thien-2-ylsulfonyl)amino]acetic acid?
The synthesis typically involves sulfonation of the thienyl group followed by coupling with phenylacetic acid derivatives. A general approach includes:
- Step 1 : Sulfonation of 2-thiophene with chlorosulfonic acid to yield thien-2-ylsulfonyl chloride.
- Step 2 : Reaction of the sulfonyl chloride with an amino-acetic acid derivative (e.g., glycine ethyl ester) under basic conditions (e.g., NaHCO₃) to form the sulfonamide intermediate.
- Step 3 : Coupling the intermediate with a phenylacetic acid moiety via amide bond formation, often using carbodiimide crosslinkers like EDC/HOBt . Characterization is performed via NMR (¹H/¹³C), FTIR (to confirm sulfonamide and carboxylic acid groups), and HPLC for purity assessment.
Q. How can the structure of this compound be validated experimentally?
- X-ray crystallography : Resolves the 3D arrangement of the thienylsulfonyl and phenyl groups.
- Mass spectrometry (HRMS) : Confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern.
- FTIR analysis : Identifies key functional groups (e.g., S=O stretch at ~1350 cm⁻¹, carboxylic O-H stretch at ~2500-3300 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons from thiophene and phenyl rings at δ 7.0–8.0 ppm) .
Q. What in vitro assays are suitable for initial screening of its biological activity?
- Enzyme inhibition assays : Test interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase) using fluorometric or spectrophotometric methods.
- Antimicrobial activity : Broth microdilution (MIC/MBC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Plant growth studies : Evaluate auxin-like activity in plant tissue culture (e.g., chickpea shoot regeneration) using MS media supplemented with 0.5–1.0 mg dm⁻³ of the compound, following protocols optimized for phenylacetic acid analogs .
Advanced Research Questions
Q. How does this compound compare to phenylacetic acid (PAA) in promoting plant organogenesis?
- Experimental design : Compare shoot induction and rooting efficiency in chickpea (Cicer arietinum) using MS media with:
- Treatment A : 1.0 mg dm⁻³ PAA + 2.0 mg dm⁻³ BAP (standard protocol) .
- Treatment B : Equimolar concentration of this compound.
- Key metrics : Shoot elongation rate, root number, and survival post-acclimatization.
- Expected outcome : The sulfonamide group may reduce auxin-like activity due to steric hindrance, but enhanced stability could prolong efficacy .
Q. What mechanistic insights explain its potential as an enzyme inhibitor?
- Molecular docking : Simulate binding to carbonic anhydrase IX (PDB: 3IAI) to assess sulfonamide-Zn²⁺ coordination and phenyl group interactions with hydrophobic pockets.
- Kinetic studies : Measure Kᵢ values via Lineweaver-Burk plots under varying substrate concentrations.
- Structural analogs : Compare with methanesulfonyl-phenethyl-amino acetic acid, which shows inhibition via competitive binding .
Q. How can researchers optimize its solubility for in vivo studies?
- Salt formation : React with sodium bicarbonate to generate a water-soluble sodium salt.
- Co-solvent systems : Use DMSO:PBS (≤10% v/v) or cyclodextrin inclusion complexes.
- Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., 150–200 nm size via emulsion-solvent evaporation) to enhance bioavailability .
Q. What statistical methods are appropriate for analyzing contradictory data in dose-response studies?
- ANOVA with post-hoc tests (e.g., Tukey’s HSD): Compare multiple treatment groups.
- Dose-response modeling : Fit data to a sigmoidal curve (variable slope) using software like GraphPad Prism to calculate EC₅₀/IC₅₀.
- Outlier analysis : Apply Grubbs’ test to identify anomalous replicates in triplicate experiments .
Troubleshooting & Methodological Considerations
Q. How to address low yields in the final coupling step of synthesis?
- Optimize reaction conditions : Increase coupling agent (EDC) stoichiometry (1.5–2.0 eq), use DMAP as a catalyst, and extend reaction time to 24–48 hrs.
- Purification : Employ gradient flash chromatography (silica gel, hexane:EtOAc 3:1 → 1:2) or preparative HPLC .
Q. What controls are essential when testing auxin-like activity in plant models?
- Negative control : Hormone-free MS media.
- Positive control : 1.0 mg dm⁻³ IAA or PAA.
- Replication : ≥30 explants per treatment, repeated thrice to account for biological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
